![molecular formula C7H4F3N3 B1395895 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 956010-87-0](/img/structure/B1395895.png)
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Analysis of Scientific Research Applications:
Antimicrobial Potential
This compound has been explored for its antimicrobial properties. Derivatives of pyrazolo[3,4-b]pyridine have shown promise in experimental protocols aimed at combating microbial infections .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which are structurally related to pyrazolo[3,4-b]pyridine, have demonstrated a wide range of biological activities including antibacterial properties. These findings suggest potential applications in drug discovery programs for new antibacterial agents .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives have exhibited higher fungicidal activity compared to other derivatives. This indicates a potential use in the development of more effective fungicides .
Crop Protection
Some trifluoromethylpyridine derivatives are used in the production of crop-protection products. Their high demand suggests that 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine could also be explored for its utility in safeguarding crops against pests .
Pharmaceutical Industry
The trifluoromethyl group is a key pharmacophore in several pharmaceutical compounds. Given this, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine may find applications in the synthesis of new pharmaceuticals .
Agrochemical Industry
Derivatives of trifluoromethylpyridine are extensively used in the agrochemical industry. The compound’s potential for creating pest-resistant or growth-promoting agrochemicals is significant .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological activity , suggesting they interact with multiple biological targets.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant applications in the agrochemical and pharmaceutical industries, suggesting they interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives are known to exhibit a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDKAMJFPZJIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701940 | |
| Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
956010-87-0 | |
| Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine a useful building block in organic synthesis?
A1: 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a versatile building block due to its efficient synthesis and ability to be further functionalized. The research demonstrates a one-pot procedure for synthesizing this compound in multigram scale []. This scalability makes it practical for further research and development. Additionally, the molecule can be easily modified at the 3-position, allowing for the creation of a variety of 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives []. This versatility makes it a valuable starting point for exploring new chemical entities with potentially interesting biological activities.
Q2: What synthetic methods are highlighted in the research for modifying 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
A2: The research emphasizes the use of microwave-assisted synthesis as a key technique for modifying 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine []. Microwave-assisted synthesis offers several advantages over conventional heating methods, including shorter reaction times, improved yields, and greater selectivity. This technique allows for the rapid exploration of various reaction conditions and the efficient creation of diverse 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




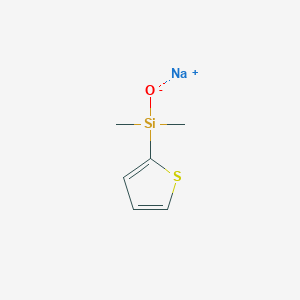
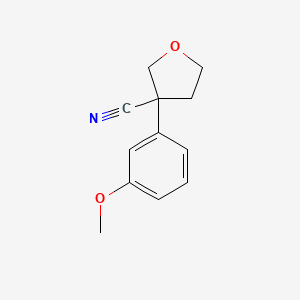

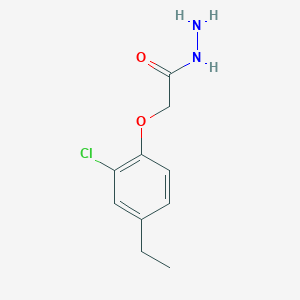


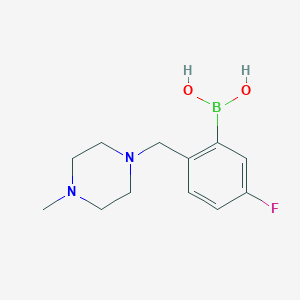
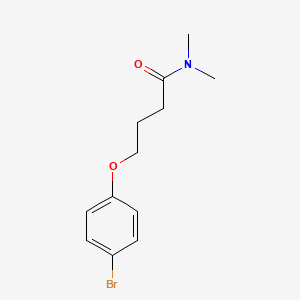
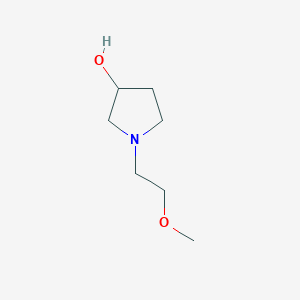

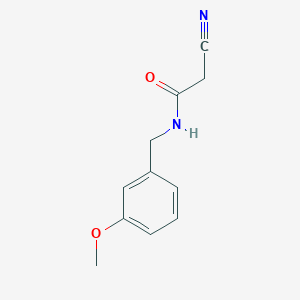

![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)